1-(1-Ethoxyethoxy)pent-2-yne

Catalog No.
S12830753
CAS No.
68480-09-1
M.F
C9H16O2
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Ethoxyethoxy)pent-2-yne

CAS Number

68480-09-1

Product Name

1-(1-Ethoxyethoxy)pent-2-yne

IUPAC Name

1-(1-ethoxyethoxy)pent-2-yne

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c1-4-6-7-8-11-9(3)10-5-2/h9H,4-5,8H2,1-3H3

InChI Key

BDQDVYYARGPWKU-UHFFFAOYSA-N

Canonical SMILES

CCC#CCOC(C)OCC

1-(1-Ethoxyethoxy)pent-2-yne is an organic compound characterized by its unique structure, which includes an ethoxyethoxy group and a terminal alkyne functional group. Its molecular formula is C9H16O2, with a molecular weight of approximately 156.22 g/mol. The compound features a linear carbon chain with a triple bond at the second position, contributing to its reactivity and versatility in organic synthesis. The presence of the ethoxyethoxy group enhances its solubility and potential interactions in various chemical environments, making it a valuable intermediate in synthetic chemistry and pharmaceuticals .

  • Oxidation: This compound can be oxidized to yield ketones or carboxylic acids, utilizing strong oxidizing agents such as potassium permanganate or chromium trioxide .
  • Reduction: The triple bond can be reduced to form alkenes or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst .
  • Substitution: The ethoxyethoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles .

These reactions highlight the compound's versatility as a building block in organic synthesis.

The synthesis of 1-(1-Ethoxyethoxy)pent-2-yne typically involves the reaction of 5-pentyn-1-ol with ethyl vinyl ether under acidic conditions. The general procedure includes:

  • Reagents: 5-pentyn-1-ol and ethyl vinyl ether are used as starting materials.
  • Catalyst: A strong acid catalyst (e.g., p-toluenesulfonic acid) facilitates the reaction.
  • Reaction Conditions: The reaction is conducted under reflux conditions to promote the formation of the desired product through an alkylation process .

This method can be scaled for industrial production, optimizing conditions for yield and purity.

1-(1-Ethoxyethoxy)pent-2-yne has several applications across different fields:

  • Organic Synthesis: It serves as a versatile building block for constructing complex organic molecules, including pharmaceuticals and specialty chemicals .
  • Material Science: Its reactivity allows for its use in developing polymers and coatings due to its ability to participate in polymerization reactions .
  • Biological Research: As a precursor for bioactive compounds, it is utilized in drug development processes .

Several compounds share structural similarities with 1-(1-Ethoxyethoxy)pent-2-yne, highlighting its unique features:

Compound NameStructure Characteristics
5-(1-Methoxyethoxy)pent-1-yneContains a methoxy group instead of an ethoxy group
5-(1-Propoxyethoxy)pent-1-yneFeatures a propoxy group, affecting solubility and reactivity
5-(1-Butoxyethoxy)pent-1-yneIncorporates a butoxy group, altering physical properties

Compared to these similar compounds, 1-(1-Ethoxyethoxy)pent-2-yne's ethoxyethoxy group provides distinct reactivity and solubility characteristics that enhance its utility in organic synthesis and material science applications .

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Exact Mass

156.115029749 g/mol

Monoisotopic Mass

156.115029749 g/mol

Heavy Atom Count

11

General Manufacturing Information

2-Pentyne, 1-(1-ethoxyethoxy)-: ACTIVE

Dates

Modify: 2024-08-10

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